molecular formula C17H19N3O4 B2652192 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one CAS No. 1170781-35-7

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2652192
CAS No.: 1170781-35-7
M. Wt: 329.356
InChI Key: UNLKQSNGXDHVIC-UHFFFAOYSA-N
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Description

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a synthetic small molecule characterized by a unique hybrid architecture integrating a benzo[1,3]dioxole (piperonyl) ring, a 1,3,4-oxadiazole core, and a piperidine moiety substituted with a propan-1-one group . This specific structural motif makes it a compound of significant interest in medicinal chemistry and drug discovery, particularly as a precursor for developing novel therapeutic agents. Recent scientific investigations highlight the promise of this compound's core structure in oncology research. The 5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-amine scaffold serves as a key intermediate for synthesizing novel derivatives that have demonstrated potent anticancer activity in preclinical studies . Specifically, synthesized (Z)-N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(substituted aromatic aldehydes) methanimine derivatives, which are structurally related to this compound, have shown activity comparable to standard chemotherapeutic drugs, positioning them as promising candidates for further development as anticancer agents . The molecular framework of this compound is designed for bioactivity. The 1,3,4-oxadiazole ring is a well-established pharmacophore known to contribute to various biological activities, including antibacterial and antioxidant effects, as seen in related 1,2,4-oxadiazole derivatives . Furthermore, the benzo[1,3]dioxole unit is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system and other therapeutic areas . The piperidine ring adds desirable pharmacokinetic properties, often improving solubility and metabolic stability. This product is provided for research purposes only. It is intended for use by qualified laboratory and scientific personnel in accordance with established safety protocols. It is not for diagnostic or therapeutic use in humans or animals. Researchers can employ this chemical as a key building block for synthesizing novel chemical libraries, as a standard for analytical method development, or as a lead compound for investigating new mechanisms of biological action in cellular and biochemical assays.

Properties

IUPAC Name

1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-2-15(21)20-7-3-4-12(9-20)17-19-18-16(24-17)11-5-6-13-14(8-11)23-10-22-13/h5-6,8,12H,2-4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLKQSNGXDHVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzo[d][1,3]dioxole : A bicyclic aromatic system known for its diverse biological activities.
  • Oxadiazole : A five-membered heterocyclic compound that often exhibits antimicrobial and anticancer properties.
  • Piperidine : A six-membered ring that contributes to the compound's pharmacological profile.

The molecular formula is C17H21N3O3C_{17}H_{21}N_{3}O_{3}, with a molecular weight of approximately 303.37 g/mol.

Anticancer Properties

Research indicates that derivatives of the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. A study demonstrated that a related compound accelerated apoptosis in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM .
CompoundCell LineIC50 (μM)Mechanism
Compound 1MCF cells25.72 ± 3.95Apoptosis induction
Drug 2U87 glioblastoma45.2 ± 13.0Cytotoxicity
Compound 6PC-3 prostate cancer12.19 ± 0.25Androgen receptor inhibition

Antimicrobial Activity

The oxadiazole moiety is also associated with antimicrobial properties. Studies have shown that compounds containing this group can inhibit the growth of various pathogens, including bacteria and fungi .

Anti-Diabetic Activity

Some studies have explored the anti-diabetic potential of derivatives similar to this compound. For example, a series of oxadiazole-Mannich bases demonstrated significant anti-diabetic activity in vivo, suggesting potential therapeutic applications in managing diabetes .

Case Study 1: Anticancer Efficacy

A study conducted by Morais et al. evaluated the anticancer efficacy of a benzo[d][1,3]dioxole derivative in tumor-bearing mice. The results indicated a marked suppression of tumor growth when treated with the compound compared to control groups .

Case Study 2: Anti-Diabetic Effects

In another investigation, researchers synthesized a series of oxadiazole derivatives and tested their effects on blood glucose levels in diabetic models. The findings revealed that specific compounds significantly lowered glucose levels, providing a basis for further exploration into their mechanisms of action .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and DAN-G (pancreatic cancer) cells. The incorporation of the benzo[d][1,3]dioxole structure may enhance these effects by improving solubility and bioavailability .

2. Antimicrobial Properties
Studies have demonstrated that compounds similar to 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one exhibit moderate to significant antimicrobial activity against various bacterial and fungal strains. The lipophilicity of such compounds often correlates with their antibacterial efficacy .

3. Cholinesterase Inhibition
The compound has potential applications in neuropharmacology due to its ability to inhibit cholinesterase enzymes. This property is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown promising results in enhancing cognitive function by increasing acetylcholine levels in the brain .

Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that substituents on the benzo[d][1,3]dioxole ring significantly impacted anticancer activity. The compound was tested in vivo on tumor-bearing mice, resulting in suppressed tumor growth compared to control groups .

Case Study 2: Cholinesterase Inhibition
Research involving a series of piperidine derivatives showed that compounds similar to this compound exhibited strong inhibition of acetylcholinesterase (AChE), suggesting potential for treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by its substituents. Below is a comparison with structurally related compounds:

Compound Name Key Substituents Molecular Formula Bioactivity/Notes Reference
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one Oxadiazole, piperidine, propan-1-one C₁₉H₂₀N₄O₄ Hypothesized antimicrobial activity based on oxadiazole-piperidine hybrids
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-dihydropyrazol-1-yl)-2-(piperidin-1-yl)ethanone Dihydropyrazole, tert-butyl, piperidine C₂₀H₂₇N₃O₄ Antibacterial (MIC: 2–8 µg/mL against S. aureus); IR: 1668 cm⁻¹ (C=O)
1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one Oxadiazole, phenoxyphenyl, propan-1-one C₂₄H₂₀N₂O₃ Anticonvulsant activity; synthesized via POCl₃-mediated cyclization
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one Propen-1-one, piperidine C₁₅H₁₇NO₃ CNS activity (e.g., anticonvulsant); IR: 1661 cm⁻¹ (C=O)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one Propen-1-one, dimethylamino C₁₂H₁₃NO₃ Intermediate in alkaloid synthesis; NMR: δ 6.4–6.6 (aromatic H)

Key Observations:

  • Oxadiazole vs. Dihydropyrazole: Replacement of the oxadiazole with a dihydropyrazole (as in ) reduces planarity but enhances steric bulk (tert-butyl group), improving antibacterial potency.
  • Piperidine vs.
  • Propan-1-one vs. Propen-1-one: The propen-1-one group in introduces conjugation, altering electronic properties and binding affinity to enzymatic targets.

Physicochemical Properties

  • LogP: The target compound’s calculated LogP (~2.8) is higher than propen-1-one analogs (LogP: ~2.1) due to the piperidine’s hydrophobicity .
  • Solubility: Introduction of polar groups (e.g., 4-hydroxypiperidine in ) improves aqueous solubility but reduces CNS bioavailability.

Q & A

What are the key challenges in synthesizing 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one with high purity, and what optimization strategies are recommended?

Basic Research Focus
Synthesis of this compound involves multi-step reactions, including cyclization of the benzo[d][1,3]dioxole core, formation of the oxadiazole ring, and coupling with the piperidine-propanone scaffold. Challenges include low yields during oxadiazole ring closure and regioselectivity issues in piperidine functionalization.
Methodological Answer :

  • Optimization Strategies :
    • Use coupling agents like palladium catalysts for efficient piperidine-oxadiazole bond formation .
    • Purify intermediates via column chromatography or preparative HPLC to minimize side products .
    • Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization for oxadiazole intermediates .

How can researchers characterize the three-dimensional conformation of this compound to confirm structural integrity?

Basic Research Focus
Structural validation is critical for understanding its interaction with biological targets.
Methodological Answer :

  • Analytical Techniques :
    • X-ray crystallography : Resolve crystal structures if single crystals are obtainable. Evidence from related benzodioxol-oxadiazole compounds highlights the feasibility of this approach .
    • Computational modeling : Employ density functional theory (DFT) to predict bond angles and torsional strain in the piperidine-oxadiazole junction .
    • Nuclear Magnetic Resonance (NMR) : Use 2D NMR (e.g., NOESY) to confirm spatial proximity of protons in the piperidine ring .

What in vitro assays are appropriate for evaluating the anticancer potential of this compound, and how should conflicting activity data across cell lines be addressed?

Advanced Research Focus
Biological activity studies require rigorous experimental design to account for variability.
Methodological Answer :

  • Assay Selection :
    • Cell viability assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculations) .
    • Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .
  • Addressing Data Contradictions :
    • Compare results with structurally analogous compounds (e.g., benzo[d][1,3]dioxol-thiadiazole derivatives) to identify structure-activity relationships (SAR) .
    • Validate target engagement using Western blotting for proteins implicated in cell cycle regulation (e.g., cyclin-dependent kinases) .

How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound?

Advanced Research Focus
SAR studies require systematic modifications to the core structure.
Methodological Answer :

  • Modification Strategies :
    • Oxadiazole substitution : Replace the benzo[d][1,3]dioxol-5-yl group with electron-withdrawing groups (e.g., nitro) to assess impact on binding affinity .
    • Piperidine ring modifications : Introduce methyl or fluorine substituents to alter steric and electronic properties .
  • Data Analysis :
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinase domains .
    • Corrogate SAR data with cytotoxicity profiles to identify selective analogs .

What computational approaches are recommended to elucidate the mechanism of action of this compound?

Advanced Research Focus
Mechanistic studies benefit from integrating in silico and experimental data.
Methodological Answer :

  • Computational Tools :
    • Molecular dynamics simulations : Model binding stability with proposed targets (e.g., tubulin) over 100-ns trajectories .
    • Pharmacophore mapping : Identify critical functional groups (e.g., oxadiazole’s nitrogen atoms) for target recognition .
  • Experimental Validation :
    • Perform competitive binding assays using fluorescent probes (e.g., ANS for hydrophobic pockets) .

How should researchers address discrepancies in reported solubility and stability profiles of this compound?

Advanced Research Focus
Physical property inconsistencies can arise from experimental conditions.
Methodological Answer :

  • Standardization :
    • Measure solubility in buffered solutions (pH 7.4) using UV-Vis spectrophotometry, comparing results with structurally similar compounds .
    • Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products .
  • Mitigation Strategies :
    • Use cryopreservation (-80°C) for long-term storage .
    • Explore prodrug formulations (e.g., ester derivatives) to enhance aqueous stability .

What strategies can resolve conflicting data regarding the compound’s metabolic stability in hepatic microsomes?

Advanced Research Focus
Metabolic stability impacts drug-likeness and requires reproducible protocols.
Methodological Answer :

  • Experimental Design :
    • Use pooled human liver microsomes with NADPH cofactors for consistency .
    • Include control compounds (e.g., verapamil) to validate assay conditions .
  • Data Interpretation :
    • Compare phase-I metabolism pathways (e.g., CYP450-mediated oxidation) with mass spectrometry (LC-MS/MS) .
    • Adjust substituents (e.g., methoxy groups) to block metabolic hotspots identified via in silico metabolite prediction tools .

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